2-Chloro-4-nitroanisole

Nucleophilic aromatic photosubstitution Photochemistry SN2Ar* mechanism

Essential halogenated nitroaromatic with unique ortho-chloro/para-nitro pattern. Enables SN2Ar* regioselectivity studies (λ>330 nm) and serves as the key diclazuril intermediate (CN103172536A). Superior to 4-nitroanisole or 2-chloroanisole for dual-functionality reactions. Trusted ≥98% GC purity for reproducible kinetics.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 4920-79-0
Cat. No. B1210655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitroanisole
CAS4920-79-0
Synonyms2-chloro-4-nitroanisole
o-chloro-p-nitroanisole
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
InChIKeyDLJPNXLHWMRQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitroanisole (CAS 4920-79-0): Core Properties and Supply Specifications for R&D Procurement


2-Chloro-4-nitroanisole (CAS 4920-79-0) is a halogenated nitroaromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol, widely cataloged under MDL MFCD00060681 . It exists as a crystalline solid at ambient temperature, with a reported melting point of 93–96 °C and a boiling point of 286.6±20.0 °C (predicted), and is insoluble in water but soluble in organic solvents such as ethanol and acetone . Commercial supplies from reputable vendors consistently offer a minimum purity of ≥98.0% by GC analysis .

2-Chloro-4-nitroanisole Procurement: Why Substituting with 4-Nitroanisole or 2-Chloroanisole Introduces Experimental and Synthetic Risk


The unique substitution pattern of 2-chloro-4-nitroanisole—with a chloro group ortho to the methoxy substituent and a nitro group para to the methoxy—imparts a distinct reactivity profile that cannot be replicated by simpler analogs. The simultaneous presence of both electron-withdrawing groups activates the aromatic ring toward nucleophilic aromatic photosubstitution while modulating regioselectivity through activation energy differences [1]. Attempting to substitute 4-nitroanisole (lacking the ortho-chloro leaving group) or 2-chloroanisole (lacking the para-nitro activator) in reactions that exploit this dual functionality will result in either no reaction or a completely different product distribution, as demonstrated by the divergent photochemical behavior of 2-halo-4-nitroanisoles versus 4-nitroanisole with cyanide ion [2].

2-Chloro-4-nitroanisole (4920-79-0): Head-to-Head Comparative Performance Data for Scientific Selection


Divergent Photochemical Reactivity: 2-Chloro-4-nitroanisole Enables Regioselective Hydroxide Substitution Unavailable from 4-Nitroanisole

Under identical photochemical conditions (λ > 330 nm, aqueous NaOH, 25 °C), 2-chloro-4-nitroanisole undergoes nucleophilic aromatic photosubstitution to yield three distinct photoproducts with defined regioselectivity: 2-methoxy-5-nitrophenol (69.2%), 2-chloro-4-nitrophenol (14.3%), and 3-chloro-4-methoxyphenol (16.5%) [1]. In contrast, 4-nitroanisole under comparable photoreaction conditions with cyanide ion yields a fundamentally different product—a stable nitronate ion adduct (74%) [2]. This divergence arises because 4-nitroanisole lacks the ortho-halogen leaving group that enables the substitution manifold observed in 2-chloro-4-nitroanisole, fundamentally altering the available reaction pathways.

Nucleophilic aromatic photosubstitution Photochemistry SN2Ar* mechanism

Element Effect Quantitation: Relative Rate of Cyanide Attack on 2-Chloro-4-nitroanisole Versus Other 2-Halo-4-nitroanisoles

Quantitative kinetic analysis of the photoreactions of 2-halo-4-nitroanisoles with sodium cyanide reveals a pronounced element effect that directly informs reaction design. The relative rates for cyanide attack at the halogen position for F:Cl:Br:I are 27:2:2:1, respectively [1]. This means that 2-fluoro-4-nitroanisole reacts approximately 13.5-fold faster than 2-chloro-4-nitroanisole under these conditions. The chloro derivative occupies a middle ground—significantly less reactive than the fluoro analog but equally reactive to the bromo derivative—making it the preferred choice when moderate reactivity is desired to avoid diffusion-controlled kinetics while still maintaining practical reaction rates. For the chloro compound, the triplet state is formed with a quantum yield of 0.90 and has a lifetime of 137 ns [2].

Element effect Nucleophilic substitution kinetics Halogen reactivity

Physical Form and Handling: 2-Chloro-4-nitroanisole as a Crystalline Solid Versus Liquid 2-Nitroanisole

A critical but often overlooked differentiator in procurement is physical form at ambient temperature. 2-Chloro-4-nitroanisole is a crystalline solid with a melting point range of 93–96 °C , whereas 2-nitroanisole (CAS 91-23-6) is a liquid at room temperature with a melting point of 9–12 °C [1]. This 80+ °C difference in melting point translates directly to practical handling advantages: the solid form enables precise gravimetric dispensing on standard analytical balances without the viscosity and wetting issues associated with liquid reagents. Furthermore, the higher melting point of 2-chloro-4-nitroanisole (94–96 °C) compared to 2,4-dinitroanisole (88–94 °C) offers marginally improved thermal stability during storage and shipping.

Physical properties Handling Weighing accuracy

Commercial Purity Standardization: Consistent >98.0% GC Purity Across Major Suppliers Enables Method Transfer

Unlike many specialty intermediates that exhibit significant batch-to-batch or supplier-to-supplier purity variability, 2-chloro-4-nitroanisole benefits from a de facto industry standard of >98.0% purity as determined by gas chromatography (GC). This specification is consistently maintained across major global suppliers including TCI (>98.0% GC) , Aladdin (>98.0% GC) , and Fluorochem (98%) . For compounds without established Pharmacopeial monographs, this cross-supplier consistency reduces the risk of method failure due to impurity profile variations when transferring synthetic procedures between laboratories or scaling from R&D to pilot production. In contrast, analogs like 2-nitroanisole are commonly supplied at 98% but without the same breadth of GC-verified documentation from multiple premium vendors.

Quality control Purity specification Method reproducibility

Established Role as a Pharmaceutical Intermediate in Anti-Coccidial Drug Synthesis

2-Chloro-4-nitroanisole serves as a key starting material in the patented synthesis of 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzyl cyanide, a critical intermediate in the production of diclazuril, a widely used anti-coccidial veterinary drug [1]. The patent explicitly describes a condensation reaction employing chlorobenzyl cyanide and 2,6-dichloro-4-nitroanisole as raw materials in a polar aprotic solvent under strong base and phase-transfer catalysis conditions to afford the target intermediate [1]. This specific application is not documented for simpler analogs like 4-nitroanisole or 2-chloroanisole, establishing a unique value proposition in veterinary pharmaceutical supply chains.

Pharmaceutical intermediate Diclazuril synthesis Veterinary medicine

2-Chloro-4-nitroanisole (4920-79-0): Evidence-Based Application Scenarios for Scientific and Industrial Use


Investigating SN2Ar* Mechanisms: Photochemical Nucleophilic Aromatic Substitution Studies

2-Chloro-4-nitroanisole is the optimal substrate for probing the temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution (SN2Ar*). As established in Section 3, irradiation at λ > 330 nm in aqueous NaOH yields three distinct photoproducts with defined activation energies (1.8, 2.4, and 2.7 kcal/mol) [1]. Researchers can use this compound to generate Arrhenius plots and validate computational models of triplet-state reactivity. The well-characterized product distribution and triplet quantum yield (0.90) provide a reliable benchmark for mechanistic investigations [2].

Element Effect Studies: Comparing Halogen Leaving Group Reactivity in Aromatic Systems

The 2-halo-4-nitroanisole series offers a clean platform for quantifying the element effect in aromatic substitution. With relative rates of cyanide attack established as 27:2:2:1 for F:Cl:Br:I [3], 2-chloro-4-nitroanisole serves as the benchmark intermediate—sufficiently reactive for convenient experimental timescales without the diffusion-controlled kinetics of the fluoro analog. Its triplet lifetime of 137 ns facilitates time-resolved spectroscopic studies [4].

Synthesis of Diclazuril Intermediates for Veterinary Pharmaceutical Manufacturing

As documented in CN103172536A, 2-chloro-4-nitroanisole is the designated starting material for the condensation step producing 2,6-dichloro-4-nitroanisol, which is subsequently reduced to the key diclazuril intermediate 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzyl cyanide [5]. The substitution pattern of 2-chloro-4-nitroanisole—specifically the chloro group ortho to the methoxy—is essential for this synthetic route; alternative nitroanisoles lacking this ortho-chloro functionality cannot participate in this transformation.

Preparative HPLC Method Development and Impurity Profiling

The commercial availability of 2-chloro-4-nitroanisole at consistent ≥98.0% GC purity from multiple premium suppliers makes it suitable for developing and validating reverse-phase HPLC methods for impurity analysis. A validated separation method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is publicly documented [6], enabling laboratories to implement routine quality control without extensive method development.

Technical Documentation Hub

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